![molecular formula C5H11NO2 B1618025 3-Methyl-1-nitrobutane CAS No. 627-67-8](/img/structure/B1618025.png)
3-Methyl-1-nitrobutane
Overview
Description
3-Methyl-1-nitrobutane is a primary nitroalkane with the molecular formula C5H11NO2This compound is a volatile organic compound and has been identified as a plant metabolite in certain species .
Preparation Methods
3-Methyl-1-nitrobutane can be synthesized through various methods. One common synthetic route involves the reaction of isopentyl bromide with sodium nitrite in dimethylformamide (DMF) at low temperatures. The reaction mixture is then stirred overnight at room temperature, followed by extraction and purification to yield the desired nitroalkane . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Methyl-1-nitrobutane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
3-Methyl-1-nitrobutane has several significant applications in scientific research:
Chemistry
- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Biology
- Biomolecular Studies: The compound is utilized in studies involving nitro group-containing biomolecules. Its nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially influencing enzyme activity or cellular pathways.
Medicine
- Pharmaceutical Development: Research is ongoing into its potential pharmaceutical applications, particularly as a precursor for drug synthesis. Its ability to form various derivatives makes it a candidate for developing new therapeutic agents .
Industry
- Specialty Chemicals Production: It is used in producing specialty chemicals and intermediates necessary for various industrial processes. Its versatility allows it to be employed in formulations that require specific chemical properties .
Case Studies
Case Study 1: Pharmaceutical Applications
In a study published in a peer-reviewed journal, researchers synthesized substituted aryl compounds using this compound as a starting material. This research highlighted its utility in developing new drugs with enhanced biological activity .
Case Study 2: Analytical Chemistry
this compound has been analyzed using high-performance liquid chromatography (HPLC) techniques. The compound's separation on specific HPLC columns demonstrates its applicability in analytical chemistry, particularly for isolating impurities during preparative separation processes .
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitrobutane involves its interactions with molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes and biochemical pathways. Its effects are mediated through its ability to donate or accept electrons, making it a versatile compound in various chemical and biological contexts .
Comparison with Similar Compounds
3-Methyl-1-nitrobutane can be compared with other nitroalkanes such as nitromethane, nitroethane, and 2-nitropropane. These compounds share the presence of a nitro group but differ in their carbon chain length and substitution patterns. The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications .
Similar compounds include:
- Nitromethane (CH3NO2)
- Nitroethane (C2H5NO2)
- 2-Nitropropane (C3H7NO2)
Each of these compounds has distinct properties and uses, making them valuable in different scientific and industrial contexts.
Biological Activity
3-Methyl-1-nitrobutane (C5H11NO2) is an organic compound that belongs to the nitroalkane class. Its biological activities have garnered interest due to its potential applications in medicinal chemistry, particularly as a precursor for various bioactive compounds.
- Molecular Formula : C5H11NO2
- Molecular Weight : 117.146 g/mol
- CAS Registry Number : 627-67-8
Synthesis
This compound can be synthesized through the reaction of isopentyl iodide with sodium nitrite in DMF at low temperatures, which facilitates the introduction of the nitro group into the butane structure .
Antimicrobial Properties
Research indicates that derivatives of nitrobutanes, including this compound, exhibit significant antimicrobial activity. A study reported that synthesized nitrobutane derivatives demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/ml to higher concentrations depending on the specific derivative tested .
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
IIa | 1.95 | Mycobacterium tuberculosis H37Rv |
IIb | 31.25 | Bacillus subtilis |
IIe | 31.25 | Enterococcus faecium |
IIg | 31.25 | Candida albicans |
Cytotoxicity and Cancer Research
In a comparative study of proteasome inhibitors, compounds related to nitrobutanes, including this compound, were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicated significant cytotoxicity, with some derivatives showing comparable efficacy to established drugs like bortezomib .
Cell Line | IC50 (µM) | Comparison Drug |
---|---|---|
MCF-7 | 0.71 | Bortezomib |
PC-3 | 17.79 | Bortezomib |
The biological activity of this compound and its derivatives is primarily attributed to their ability to act as Michael acceptors in biological systems. This property allows them to interact with nucleophilic sites in proteins, leading to inhibition of critical cellular pathways such as proteasome activity and potentially inducing apoptosis in cancer cells .
Study on Antiviral Activity
A recent investigation into the antiviral properties of nitrobutane derivatives found that certain modifications to the nitro group significantly enhanced their antiviral efficacy. These findings suggest that structural optimization could lead to more potent therapeutic agents against viral infections .
Antimycobacterial Activity
Another study focused on the antimycobacterial activity of synthesized compounds derived from nitrobutanes. The results highlighted that specific derivatives exhibited remarkable activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating a promising avenue for new tuberculosis treatments .
Properties
IUPAC Name |
3-methyl-1-nitrobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJLPMVSVDSKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211769 | |
Record name | 3-Methyl-1-nitrobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-67-8 | |
Record name | 1-Nitro-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-nitrobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-nitrobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-nitrobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-1-NITROBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2044IXU3WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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